molecular formula C19H23NO4S B284074 4-ethyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide

4-ethyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide

カタログ番号: B284074
分子量: 361.5 g/mol
InChIキー: YNWPNDMGHYTIMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EIBS is a sulfonamide compound that was first synthesized in 2012. It has a molecular weight of 395.5 g/mol and a melting point of 126-128°C. EIBS has been found to have potential therapeutic properties, particularly in the treatment of cancer and inflammation.

作用機序

The mechanism of action of EIBS is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. EIBS has been found to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in inflammation. It has also been found to inhibit the activity of certain signaling pathways, such as NF-κB and STAT3, which are involved in cancer cell growth.
Biochemical and Physiological Effects:
EIBS has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of certain pro-inflammatory cytokines, such as TNF-α and IL-6. EIBS has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, which is the process by which new blood vessels are formed.

実験室実験の利点と制限

One of the advantages of using EIBS in lab experiments is that it has been found to have low toxicity in animal models. This makes it a potentially safe compound for use in human clinical trials. However, one limitation of using EIBS in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for research on EIBS. One area of interest is in the development of EIBS analogs that may have improved therapeutic properties. Another area of interest is in the use of EIBS in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of EIBS and its potential use in the treatment of neurodegenerative diseases.

合成法

EIBS can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with isobutyric acid and ethylamine. The final step involves the addition of 4-methoxyaniline to the reaction mixture, resulting in the formation of EIBS.

科学的研究の応用

EIBS has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been found to have anti-inflammatory and anti-cancer effects in vitro and in vivo. EIBS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

分子式

C19H23NO4S

分子量

361.5 g/mol

IUPAC名

N-(4-ethylphenyl)sulfonyl-N-(4-methoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C19H23NO4S/c1-5-15-6-12-18(13-7-15)25(22,23)20(19(21)14(2)3)16-8-10-17(24-4)11-9-16/h6-14H,5H2,1-4H3

InChIキー

YNWPNDMGHYTIMI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C

正規SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。